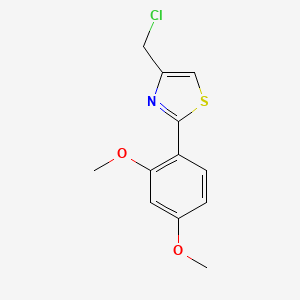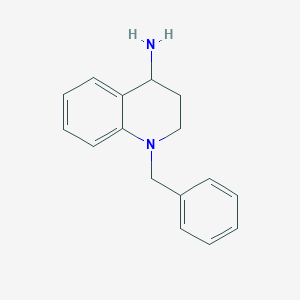
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole is an organic compound belonging to the thiazole class of compounds. It is a colorless crystalline solid that is soluble in organic solvents. It has been studied for its potential applications in organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of thiazole derivatives, including those similar to "4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole," highlights the impact of intermolecular hydrogen bonds on the stabilization of molecular rotamers. For instance, studies have examined how the substitution patterns influence the dihedral angles between the thiazole moiety and the chloroaryl group, affecting the molecular structure and potential chemical reactivity (Bernès et al., 2002).
Biological Evaluation
Thiazole compounds have been investigated for their biological activities, such as their role as inhibitors in various biological processes. For example, N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives have shown significant anti-inflammatory activity by directly inhibiting the 5-lipoxygenase enzyme, implicating potential applications in treating inflammation-related diseases (Suh et al., 2012).
Chemical Properties and Applications
The chemical properties of thiazole derivatives, including reactivity and regioselectivity in halogenation processes, have been extensively studied. These studies provide insights into efficient synthesis methods for thiazole compounds, highlighting their utility in organic synthesis and potential applications in developing new chemical entities (Yamane et al., 2004).
Corrosion Inhibition
Thiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, which is critical in materials science and engineering applications. Research indicates that certain thiazole compounds can significantly reduce corrosion rates in metals, supporting their use in protecting metal surfaces in industrial applications (Farahati et al., 2019).
Molecular Docking Studies
The interaction of thiazole derivatives with biological targets has been explored through molecular docking studies, providing insights into their potential as therapeutic agents. These studies help to understand the molecular-orbital interactions and structural features that contribute to the biological activity of thiazole compounds (Shanmugapriya et al., 2022).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-15-9-3-4-10(11(5-9)16-2)12-14-8(6-13)7-17-12/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGHNBRTGHXMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=CS2)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237665 | |
| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900640-86-0 | |
| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)





![2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide](/img/structure/B3372378.png)


